molecular formula C13H9N3O2S B1224115 2-(1H-indol-3-yl)-2-oxo-N-(2-thiazolyl)acetamide

2-(1H-indol-3-yl)-2-oxo-N-(2-thiazolyl)acetamide

Cat. No. B1224115
M. Wt: 271.3 g/mol
InChI Key: QXWUXNUOPOLUHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-indol-3-yl)-2-oxo-N-(2-thiazolyl)acetamide is a member of indoles.

Scientific Research Applications

  • Synthesis and Characterization :

    • Saxena et al. (2011) synthesized N-(5-methyl-4-oxo-2-substituted phenyl-3H-thiazolidine-3-yl) 2-(3'-substituted phenyl spiro [3H-indole-3,2'-thiazolidine]-2,4'-(1H)-dione-1-yl)-acetamide derivatives through cyclocondensation. This study is crucial for understanding the chemical properties and synthesis pathways of similar compounds (Saxena, Sikotra, Teli, & Mashelkar, 2011).
  • Molecular Docking and Optimization :

    • Al-Ostoot et al. (2020) designed and synthesized an indole acetamide derivative, highlighting its molecular docking analysis and geometrical optimization. Such studies are significant for understanding the compound's potential as a therapeutic agent (Al-Ostoot et al., 2020).
  • Antimicrobial Applications :

    • Debnath and Ganguly (2015) evaluated the antibacterial and antifungal activities of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives. This research adds to the understanding of the compound's potential in combating microbial infections (Debnath & Ganguly, 2015).
  • Anticancer Properties :

    • Aksenov et al. (2022) investigated 2-(1H-Indol-3-yl)acetamides with anticancer activities. Their work involved a novel synthetic approach that might be valuable in developing anticancer drugs (Aksenov et al., 2022).
  • Pharmacological Studies :

    • Deb et al. (2013) synthesized new thiazole derivatives, including compounds related to 2-(1H-indol-3-yl)-2-oxo-N-(2-thiazolyl)acetamide, and evaluated their anti-inflammatory activities. This study contributes to the potential use of these compounds in pharmacological applications (Deb et al., 2013).
  • EGFR and COX-2 Inhibition Studies :

    • Sever et al. (2020) synthesized indole-based 1,3,4-oxadiazoles as EGFR and COX-2 inhibitors, demonstrating their potential in cancer management (Sever et al., 2020).

properties

Molecular Formula

C13H9N3O2S

Molecular Weight

271.3 g/mol

IUPAC Name

2-(1H-indol-3-yl)-2-oxo-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C13H9N3O2S/c17-11(12(18)16-13-14-5-6-19-13)9-7-15-10-4-2-1-3-8(9)10/h1-7,15H,(H,14,16,18)

InChI Key

QXWUXNUOPOLUHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC3=NC=CS3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(1H-indol-3-yl)-2-oxo-N-(2-thiazolyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(1H-indol-3-yl)-2-oxo-N-(2-thiazolyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(1H-indol-3-yl)-2-oxo-N-(2-thiazolyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(1H-indol-3-yl)-2-oxo-N-(2-thiazolyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(1H-indol-3-yl)-2-oxo-N-(2-thiazolyl)acetamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-(1H-indol-3-yl)-2-oxo-N-(2-thiazolyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.